
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazepanes and pyrazoles, which are known to possess various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound belongs to a broader class of chemical compounds known for their potential in various biological activities. A novel series of pyrazoline derivatives, which share structural motifs with the mentioned compound, have been synthesized using microwave irradiation methods, showing enhanced yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing significant potential. The molecular docking studies further supported their potential as anti-inflammatory agents, highlighting the compound's relevance in developing new therapeutic agents (Ravula et al., 2016).
Chemical Synthesis Techniques
The compound's synthesis aligns with innovative chemical synthesis techniques, such as the Prins cyclization method, to create novel hexahydro-1H-furo[3,4-c]pyran derivatives. This method demonstrates the versatility of furan-containing compounds in organic synthesis, providing good yields with high selectivity, which can be crucial for pharmaceutical applications (Reddy et al., 2012).
Antimicrobial Activity
Further research into similar compounds has revealed their potential in antimicrobial applications. For instance, a series of furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit protein tyrosine kinase in vitro, suggesting their use as antimicrobial agents or in cancer therapy due to their ability to interfere with essential bacterial enzymes or cancer cell signaling pathways (Zheng et al., 2011).
Anticancer and Antitumoral Activity
The structural flexibility of compounds within this family allows for significant biological activities, including anticancer and antitumoral effects. The synthesis of derivatives starting from basic components and reacting with various aldehydes has led to compounds that were evaluated for their anticancer properties. These studies reveal the compounds' potential to inhibit tubulin polymerization, a critical process in cancer cell division, indicating their utility in developing new anticancer therapies (Jilloju et al., 2021).
Synthesis and Vascular Activity
In the context of vascular health, some furan-2-yl(phenyl)methanone derivatives have demonstrated inhibitory activities against vascular smooth muscle cell proliferation, a key factor in the development of cardiovascular diseases. This suggests their potential use in treating or preventing conditions associated with abnormal vascular smooth muscle cell growth, such as atherosclerosis (Li Qing-shan, 2011).
Propiedades
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-17(14-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-19(26-13-11-22)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQAGIRZRDJGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

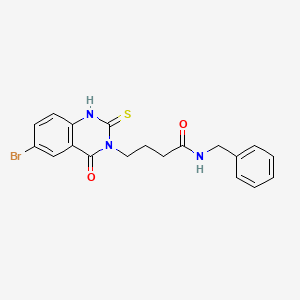
![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
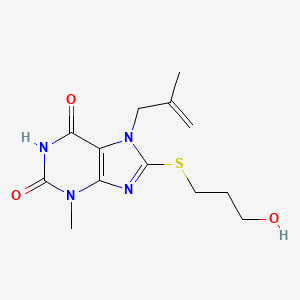

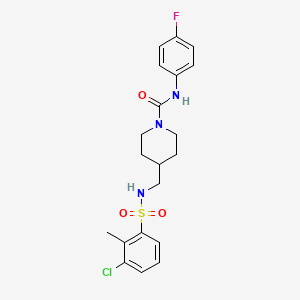
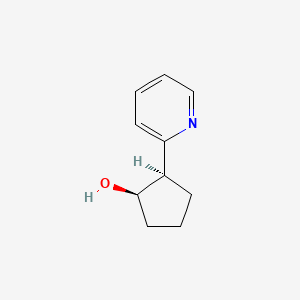
![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)

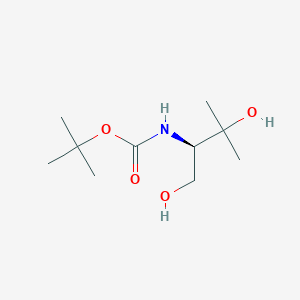
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)
